ethyl 5-(2-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural elements include:
- Thieno[3,4-d]pyridazine backbone: A sulfur-containing thiophene ring fused to a pyridazine ring at positions 3 and 2.
- Substituents:
- A 2-methoxybenzamido group at position 3.
- A 4-methoxyphenyl group at position 2.
- An ethyl carboxylate ester at position 1.
- A 4-oxo group on the pyridazine ring.
Its synthesis likely follows established routes for thienopyridazines, such as cyclocondensation of thiophene precursors with hydrazine derivatives .
Properties
IUPAC Name |
ethyl 5-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-4-33-24(30)20-17-13-34-22(25-21(28)16-7-5-6-8-18(16)32-3)19(17)23(29)27(26-20)14-9-11-15(31-2)12-10-14/h5-13H,4H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDXIEACEUUTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the methoxybenzamido and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step. Purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or carboxyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Ethyl 5-(2-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(2-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thieno[2,3-d]pyridazine Derivatives ()
Compounds like methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73a) and methyl 4-oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73b) share a thienopyridazine core but differ in fusion positions ([2,3-d] vs. [3,4-d]) and substituents:
- 73a : Methyl group at position 5, methyl ester at position 5.
- 73b : Phenyl group at position 5, methyl ester at position 6.
Impact of Fusion Position :
- Substituent positioning (e.g., 2-methoxybenzamido in the target vs. phenyl/methyl in 73a/b) influences steric bulk and hydrogen-bonding capacity .
Thiazolo[3,2-a]pyrimidine Derivatives ()
The compound ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 492427-53-9) features a thiazolo-pyrimidine core instead of thienopyridazine. Key differences:
- Core Structure : Thiazole fused to pyrimidine (vs. thiophene fused to pyridazine).
- Substituents : 4-methoxyphenyl at position 5, pyrazole-methylene at position 2.
- Molecular Weight: 438.5 g/mol, higher than typical thienopyridazines due to the pyrazole group .
Functional Implications :
Substituent Effects
Methoxy Groups
- Target Compound : 2-methoxybenzamido (electron-donating) and 4-methoxyphenyl (para-substituted) groups may enhance solubility and modulate electronic effects.
Ester Groups
- Target Compound : Ethyl carboxylate at position 1 may improve cell permeability compared to methyl esters (e.g., 73a/b) due to increased lipophilicity.
Biological Activity
Ethyl 5-(2-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with various functional groups, including methoxy and amide functionalities. Its chemical formula is , and it exhibits properties typical of thienopyridazine derivatives.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing their activity and downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antimycobacterial properties.
Antimicrobial Activity
A study conducted on thienopyridazine derivatives demonstrated significant antibacterial and antimycobacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) was determined for several compounds, indicating that structural features like the amido or imino side chain are crucial for antimicrobial efficacy .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| 5-(3-methoxybenzamido)-4-oxo-thieno[2,3-d]pyrimidine | TBD | Antimycobacterial |
Interaction Studies
Interaction studies are vital for understanding how this compound engages with biological targets. Initial assessments suggest that it may act as an enzyme inhibitor or receptor modulator, potentially altering cellular responses to stimuli.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested for antimicrobial activity. Compounds with similar structures to this compound displayed significant efficacy against Gram-positive and Gram-negative bacteria .
- Toxicity Assessment : Hemolytic assays were performed on the most potent compounds derived from thienopyridazine structures. Results indicated non-toxic profiles at concentrations up to 200 µmol/L .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
